5-Bromo-2-chloro-4-fluoropyridine

Description

Chemical Identity and Structural Features

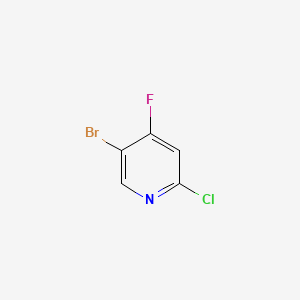

This compound possesses a distinctive molecular architecture characterized by the presence of three different halogen substituents positioned at specific locations on the pyridine ring system. The compound exhibits a molecular weight of 210.43 daltons and is represented by the molecular formula C₅H₂BrClFN. The Chemical Abstracts Service has assigned this compound the registry number 1211580-49-2, providing a unique identifier for chemical databases and regulatory purposes.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as FC1=CC(Cl)=NC=C1Br, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H offers a standardized method for representing the compound's structure in computational chemistry applications. The corresponding International Chemical Identifier Key IHOUCYWEAFGESV-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier.

The spatial arrangement of substituents on the pyridine ring creates a unique electronic environment that influences the compound's reactivity and physical properties. The bromine atom occupies the 5-position, chlorine is located at the 2-position, and fluorine is positioned at the 4-position relative to the nitrogen atom in the pyridine ring. This specific substitution pattern results in distinct electronic effects, with the electron-withdrawing nature of all three halogens significantly modifying the electron density distribution across the aromatic system.

Analytical characterization data reveals important spectroscopic signatures for this compound. Collision cross section predictions indicate specific mass-to-charge ratios for various adduct ions, including [M+H]+ at 209.91161 with a predicted collision cross section of 126.4 Ų, and [M+Na]+ at 231.89355 with a predicted collision cross section of 141.5 Ų. These values are crucial for mass spectrometric identification and quantification procedures in both analytical and preparative applications.

Historical Context in Halogenated Pyridine Research

The development of halogenated pyridine chemistry traces its origins to the mid-nineteenth century when pyridine itself was first isolated and characterized. Thomas Anderson, a Scottish scientist, made the initial documented preparation of pyridine in 1849 by examining the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this oil and subsequently isolated pure pyridine two years later, describing it as highly soluble in water and readily soluble in concentrated acids and salts upon heating.

The systematic investigation of pyridine's chemical structure occurred several decades after its discovery. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, drawing analogies between quinoline and naphthalene relationships. This structural hypothesis was later confirmed through reduction experiments where pyridine was reduced to piperidine using sodium in ethanol, providing definitive proof of the six-membered ring structure.

The first synthetic approaches to pyridine derivatives emerged in the late nineteenth century with significant contributions from multiple researchers. In 1876, William Ramsay achieved the first synthetic preparation by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives in 1881, developing a method that typically employed a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor.

The evolution toward selective halogenation methods for pyridines represented a major advancement in synthetic methodology. Traditional approaches faced significant limitations, particularly regarding regioselectivity and functional group compatibility. Historical halogenation protocols often required elemental halides with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor pi nucleophilicity of pyridine rings. These methods frequently resulted in regioisomeric mixtures and exhibited limited substrate scope, particularly when attempting to achieve selective substitution at the 3-position of the pyridine ring.

Recent developments in pyridine halogenation have revolutionized the field through innovative approaches such as ring-opening strategies. Researchers have developed methods using modified Zincke ring-opening reactions that convert pyridines into azatriene intermediates, temporarily transforming electron-deficient heterocycles into polarized alkenes that undergo electrophilic substitution reactions more readily. These advances have enabled 3-selective halogenation across a range of substituted pyridines with improved functional group compatibility, particularly important for complex pharmaceutical structures.

Significance in Multifunctional Heterocyclic Chemistry

This compound occupies a particularly important position within the broader context of multifunctional heterocyclic chemistry due to its unique combination of three different halogen substituents. This structural feature provides multiple reactive sites for sequential functionalization reactions, enabling synthetic chemists to construct complex molecular architectures with precise control over substitution patterns. The compound serves as a versatile building block in pharmaceutical research, where the strategic placement of halogens allows for selective modification through various cross-coupling reactions and nucleophilic substitution processes.

The pharmaceutical significance of halogenated pyridines has been extensively documented in medicinal chemistry literature. More than 100 currently marketed drugs contain pyridine units, making this heterocycle one of the most privileged structural motifs in drug development. Pyridine derivatives and heterocyclic annulated pyridines are well-established in medicinal chemistry for their pronounced therapeutic applications, with documented activities ranging from antimicrobial and anticancer properties to anticonvulsant, antiviral, and antifungal activities.

Research into related multihalogenated pyridines has demonstrated the synthetic utility of compounds containing multiple different halogens. Studies have described the synthesis of unique compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine using halogen dance reactions. These investigations revealed that carbon-6 magnesiation of such polyhalogenated pyridines, followed by trapping with electrophiles, can generate a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations.

The compound's role in structure-activity relationship studies cannot be overstated. The presence of three different halogens provides opportunities for systematic modification of electronic and steric properties, allowing researchers to fine-tune biological activity profiles. Studies examining heterocycle-based aminothiazoles derived from pyridine intermediates have revealed that the incorporation of multifunctional heterocyclic rings through amide bridges can significantly improve inhibitory activity profiles. These findings underscore the importance of compounds like this compound as key intermediates in drug discovery programs.

Industrial applications of this compound extend beyond pharmaceutical research into agrochemical development. The pyridine ring system occurs in numerous important agrochemical compounds, and the ability to introduce multiple halogen substituents with precise regioselectivity has opened new avenues for crop protection chemistry. The strategic use of different halogens allows for optimization of both biological activity and environmental fate properties, critical considerations in modern agrochemical design.

Manufacturing considerations for this compound reflect the specialized nature of its synthetic requirements. Current synthetic approaches often involve multi-step sequences starting from simpler pyridine precursors, with careful control of reaction conditions to achieve the desired substitution pattern. Recent patent literature describes methods for synthesizing related dichloropyridine compounds using starting materials such as 2-amino-4-chloropyridine, followed by bromination and diazotization sequences to achieve total yields greater than 50 percent.

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOUCYWEAFGESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution with bromine, chlorine, and fluorine atoms. For example, 2-chloro-5-bromopyridine can be fluorinated using anhydrous potassium fluoride in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial-scale production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chloro-4-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride in polar aprotic solvents.

Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethyl sulfoxide.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed in Suzuki–Miyaura coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-chloro-4-fluoropyridine serves as a crucial molecular scaffold in the development of various pharmaceuticals. Its halogen substituents significantly influence biological activity through multiple mechanisms:

- Inhibition of Enzymes : The compound has been utilized to inhibit key enzymes associated with diseases. Notably, it acts as a precursor for inhibitors targeting the main protease of SARS-CoV-2, which is vital for COVID-19 treatment strategies .

- Cancer Therapy : It is also employed in synthesizing inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to cancer immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex heterocyclic compounds. It participates in various coupling reactions, such as:

- Suzuki-Miyaura Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of diverse pyridine derivatives .

- Nucleophilic Aromatic Substitution : The presence of fluorine enhances nucleophilic substitution reactions, facilitating the introduction of functional groups that can modulate biological activity.

Agrochemical Industry

The compound plays a role in the agrochemical sector by serving as an intermediate in the synthesis of active ingredients for pesticides and herbicides. Its reactivity allows for the development of compounds with enhanced efficacy against agricultural pests .

Case Study 1: Inhibition of Neuropeptide Y Receptor Y5

A study demonstrated that derivatives of this compound act as potent inhibitors of the neuropeptide Y receptor Y5, which is implicated in obesity and anxiety disorders. Structure-activity relationship (SAR) analyses indicated that modifications at halogen positions significantly influenced receptor binding affinity and selectivity.

Case Study 2: SGLT2 Inhibitors

The compound has been employed as an intermediate in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are under investigation for their therapeutic potential in managing diabetes. The synthetic routes developed highlight the versatility of this compound in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-4-fluoropyridine depends on its application. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product . The presence of electron-withdrawing halogen substituents on the pyridine ring influences its reactivity and selectivity in these reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physicochemical properties of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of 5-Bromo-2-chloro-4-fluoropyridine with analogous compounds:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature at position 4 in This compound deactivates the pyridine ring, directing further substitutions to specific positions (e.g., meta to F) . In contrast, 5-Bromo-2-chloro-3-fluoropyridine exhibits altered regioselectivity due to fluorine’s proximity to bromine .

- Steric Considerations: The 2-chloro substituent in all analogs introduces steric hindrance, limiting access to the ortho position. This is less pronounced in 5-Bromo-2-fluoropyridine, which lacks a chlorine atom .

- Thermal Stability : Halogenated pyridines with multiple heavy atoms (e.g., Br, Cl) generally exhibit higher melting/boiling points. For example, 5-Bromo-2-fluoropyridine has a boiling point of 162–164°C, while analogs with additional halogens (e.g., Cl) likely have higher thermal stability .

Cross-Coupling Reactions:

- This compound is pivotal in Suzuki-Miyaura couplings, where the bromine atom is selectively replaced by aryl/boronic acid groups. The chlorine and fluorine substituents remain intact, enabling sequential functionalization .

- In contrast, 5-Bromo-2-chloro-3-fluoropyridine undergoes competitive side reactions at the 3-F position under harsh conditions, reducing yield .

Nucleophilic Aromatic Substitution (NAS):

- The chlorine at position 2 in this compound is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), forming derivatives like 5-Bromo-4-fluoro-2-morpholinopyridine .

- Compounds with methoxy groups (e.g., 5-Bromo-2-chloro-4-methoxypyridine) show reduced NAS reactivity due to the electron-donating OCH₃ group .

Activité Biologique

5-Bromo-2-chloro-4-fluoropyridine (BCFP) is a halogenated pyridine derivative with significant implications in medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of bromine, chlorine, and fluorine atoms, enhances its biological activity, making it a valuable scaffold for various active pharmaceutical ingredients (APIs). This article delves into the biological activities associated with BCFP, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : CHBrClF

- Molecular Weight : 195.43 g/mol

- CAS Number : 1211580

| Property | Value |

|---|---|

| Purity | >98% |

| Boiling Point | 162 – 164 °C |

| Appearance | Colorless liquid |

| Relative Density | 1.71 g/mL at 25 °C |

Biological Applications

BCFP is primarily utilized as a molecular scaffold in the synthesis of various pharmaceuticals. Its halogen substituents play crucial roles in enhancing biological activity through mechanisms such as:

- Inhibition of Enzymes : BCFP has been shown to inhibit key enzymes involved in various diseases. For instance, it serves as a precursor for inhibitors targeting the main protease of SARS-CoV-2, which is critical in COVID-19 treatment strategies .

- Cancer Therapy : The compound is also a building block for inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. By inhibiting IDO1, BCFP derivatives can potentially enhance anti-tumor immunity .

Case Study 1: Inhibition of Neuropeptide Y Receptor Y5

A study demonstrated that derivatives of BCFP act as potent inhibitors of the neuropeptide Y receptor Y5, which is associated with obesity and anxiety disorders. The structure-activity relationship (SAR) analysis indicated that modifications at the halogen positions significantly influenced receptor binding affinity and selectivity .

Case Study 2: SGLT2 Inhibitors

BCFP has been employed as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their therapeutic potential in managing diabetes. The synthetic routes developed for these compounds highlight BCFP's versatility and importance in pharmaceutical chemistry .

The biological activity of BCFP can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The fluorine atom enhances nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate biological activity.

- Metal-Catalyzed Coupling Reactions : The bromine atom facilitates coupling reactions under palladium catalysis, enabling the formation of complex molecular architectures essential for drug development .

Research Findings

Recent studies have focused on optimizing the synthesis and improving the yield of BCFP derivatives:

- Scalable Synthesis : A novel industrial process was developed to synthesize BCFP on a large scale with a total yield of 24%, demonstrating its feasibility for commercial production .

- Chemoselective Reactions : Research has shown that BCFP can undergo chemoselective amination reactions under specific conditions, leading to the formation of functionalized derivatives with enhanced biological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.